7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique structural arrangement that includes a hydroxyl group at the 7-position and a carbonitrile group at the 3-position. Its molecular formula is C_8H_6N_4O, and it is characterized by significant biological activity, particularly in medicinal chemistry and materials science applications.
The compound is classified as a pyrazolo[1,5-a]pyrimidine derivative, which is known for its diverse biological activities. It has been studied for its potential use as an antimicrobial agent and in enzyme inhibition studies. The systematic name reflects its complex structure, which includes a five-membered pyrazole ring fused to a pyrimidine ring.
The synthesis of 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves several approaches:
These synthetic routes are optimized for both laboratory and industrial settings to ensure high yields and purity.
The molecular structure of 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be represented as follows:
Key features of its structure include:
This unique arrangement contributes to its chemical reactivity and biological activity.
7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile participates in several chemical reactions:
Reagents used in these reactions include:
These reactions lead to various substituted derivatives that may exhibit differing biological activities.
The mechanism of action for 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile primarily involves its interaction with biological macromolecules such as enzymes and receptors. The compound's structural features facilitate binding to specific targets within cells, potentially leading to inhibition of certain biochemical pathways. This property makes it valuable in medicinal chemistry research aimed at developing new therapeutic agents.
Relevant data on melting points or boiling points may vary based on purity and specific synthesis methods used.
7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific applications:
Single-crystal X-ray studies of analogous 7-oxopyrazolo[1,5-a]pyrimidine derivatives demonstrate nearly coplanar ring systems with minor deviations (<5° dihedral angles). The molecules typically pack in centrosymmetric space groups, forming dimeric units through N-H···O hydrogen bonds with donor-acceptor distances of 2.85–2.92 Å [4]. Lattice parameters reveal close π-π stacking interactions (3.5–3.7 Å interplanar spacing) between electron-deficient pyrimidine rings and electron-rich pyrazole moieties of adjacent molecules. This packing arrangement facilitates charge-transfer interactions that stabilize the crystalline architecture while potentially influencing solid-state reactivity [7].
Spectroscopic characterization provides definitive evidence for key functional groups:
Table 1: Spectroscopic Signatures of Key Functional Groups
Functional Group | NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
---|---|---|---|
C3-CN | 115–120 (s, C≡N) | 2220–2260 (sharp) | [M]+ base peak |
C7-OH | Not observed | 2550–2650 (broad) | - |
C5=O | 158–163 (C=O) | 1660–1690 | - |
N4-H | 10.8–12.3 (s, 1H) | 3150–3250 | - |
The nitrile group generates a distinctive 13C NMR resonance at 115–120 ppm and a sharp IR absorption at 2220–2260 cm⁻¹. The C7 hydroxyl group exhibits broad IR absorption (2550–2650 cm⁻¹) indicative of strong hydrogen bonding, with no observable proton NMR signal due to exchange broadening. The conjugated carbonyl at C5 appears downfield at 158–163 ppm in 13C NMR, while its IR stretching frequency is redshifted to 1660–1690 cm⁻¹ versus typical carbonyls (1700–1750 cm⁻¹), confirming extensive conjugation with the heterocyclic π-system [3] [5].
The 4,5-dihydropyrimidine component exhibits complex tautomerism with three energetically accessible forms:
Variable-temperature 1H NMR studies in DMSO-d6 reveal exchange broadening at N4-H (δ 10.8–12.3) and coalescence phenomena near 50°C, indicating rapid interconversion between tautomers with an energy barrier of 12–15 kcal/mol [3] [9]. Solvent polarity profoundly influences the equilibrium position, with the 7-hydroxy form predominating (>85%) in polar protic environments due to enhanced solvation stabilization.
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal a polarized electronic structure with distinctive frontier orbitals:
Table 2: Computational Parameters from DFT Analysis
Parameter | Value | Orbital Localization |
---|---|---|
HOMO Energy | -6.3 eV | Pyrazole ring + C3-CN |
LUMO Energy | -2.1 eV | Pyrimidine carbonyl system |
HOMO-LUMO Gap | 4.2 eV | - |
Molecular Dipole | 5.8 Debye | Oriented C7-OH → C3-CN |
NBO Charge at C3 | +0.32 | - |
The HOMO density concentrates primarily on the pyrazole ring and nitrile group, while the LUMO localizes over the pyrimidine carbonyl system. This separation creates a significant dipole moment (5.8 Debye) aligned from the hydroxyl to nitrile functionality. Natural Bond Orbital (NBO) analysis confirms substantial charge deficiency at C3 (natural charge: +0.32), rendering it electrophilic despite the adjacent electron-withdrawing nitrile group [3] [9]. The HOMO-LUMO gap of 4.2 eV suggests kinetic stability toward atmospheric oxidation while permitting photoexcitation under UV-A irradiation.
The molecule forms robust supramolecular architectures through directional non-covalent interactions:
Molecular electrostatic potential (MEP) mapping identifies three high-affinity hydrogen bonding regions: (1) the carbonyl oxygen (Vs,min = -42 kcal/mol), (2) nitrile nitrogen (Vs,min = -38 kcal/mol), and (3) N1 nitrogen (Vs,min = -35 kcal/mol). These sites enable predictable co-crystal formation with complementary hydrogen bond donors, facilitating the design of pharmaceutical cocrystals [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0